3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride
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Overview
Description
3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride is a chemical compound with the CAS Number: 1443979-71-2 . It has a molecular weight of 267.76 . The IUPAC name for this compound is 1-(3-(methylamino)propyl)-3-methylene-3,4-dihydroquinoxalin-2(1H)-one hydrochloride . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14-15H,1,5,8-9H2,2H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder . The compound’s molecular weight is 267.76 .Scientific Research Applications
Synthesis and Reactivity
Stereoselective Synthesis for Antibiotic Applications
The compound has been involved in the stereoselective synthesis of key intermediates like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial step in the preparation of fluoroquinolone antibiotics aimed at combating multidrug-resistant organisms causing community-acquired respiratory tract infections (Lall et al., 2012).
Reactivity with Acetylenecarboxylic Acid
The compound's derivatives have been explored for their reactivity with acetylenecarboxylic acid, leading to insights into hydrolysis mechanisms relevant to synthetic chemistry and pharmaceutical synthesis (Iwanami et al., 1964).
Antimicrobial Activity
Antimicrobial Quinoxaline Derivatives
Research has focused on synthesizing new quinoxaline derivatives with expected optimized antimicrobial activity, showcasing the compound's potential as a scaffold for developing novel antimicrobials (Singh et al., 2010).
Pharmacological Applications
Serotonin Receptor Antagonism
The compound has been utilized in the design and preparation of 3-chloroquinoxaline-2-carboxamides, demonstrating serotonin (5-HT3) receptor antagonistic activities, indicating its potential in developing treatments for gastrointestinal disorders (Mahesh et al., 2004).
Molecular Structure and Drug Design
Crystal Structure Analysis
Studies on the crystal structure of derivatives highlight the compound's relevance in understanding molecular configurations for drug design and development. The investigation of isomers and their structural differences underpins the versatile applications of quinoxaline derivatives in medicinal chemistry (Ahoya et al., 2010).
Antimalarial Activity
The synthesis of arylaminoquinoxalines and evaluation of their antimalarial activity in mice offer insights into the compound's potential use in developing novel antimalarial therapies (Rangisetty et al., 2001).
Anti-Cancer Drug Development
Innovative synthesis and evaluation of isoxazolequinoxaline derivatives have provided promising results for anti-cancer drug development, underscoring the compound's significance in oncological research (Abad et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-methyl-1-[3-(methylamino)propyl]quinoxalin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14H,5,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYXDJCJXOUMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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